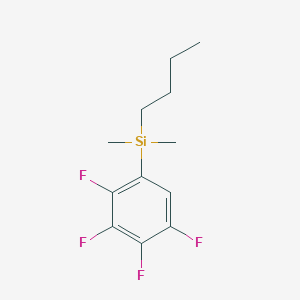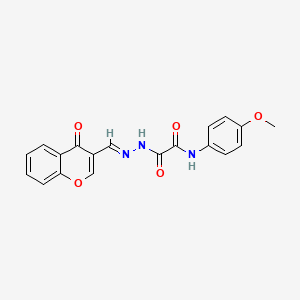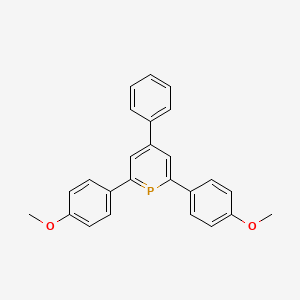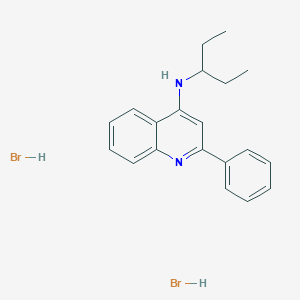
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is an organic compound that features a bromophenyl group attached to a furan ring, which is further connected to a propanoyl group and an aminoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylfuran, followed by the acylation of the resulting bromophenylfuran with propanoyl chloride. The final step involves the reaction of the acylated product with glycine to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its bromophenyl group can be tagged with radioactive isotopes for imaging studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its functional groups allow for easy incorporation into polymer chains, enhancing the properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The aminoacetic acid moiety can form hydrogen bonds with amino acid residues in enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)propionic acid
- 5-(4-Bromophenyl)-2-furylacetic acid
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is unique due to its combination of a bromophenyl group, a furan ring, and an aminoacetic acid moiety This structure provides a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with diverse properties
Propiedades
Número CAS |
853331-28-9 |
|---|---|
Fórmula molecular |
C15H14BrNO4 |
Peso molecular |
352.18 g/mol |
Nombre IUPAC |
2-[3-[5-(4-bromophenyl)furan-2-yl]propanoylamino]acetic acid |
InChI |
InChI=1S/C15H14BrNO4/c16-11-3-1-10(2-4-11)13-7-5-12(21-13)6-8-14(18)17-9-15(19)20/h1-5,7H,6,8-9H2,(H,17,18)(H,19,20) |
Clave InChI |
RHTRATSGFCTQAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)



![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)


![3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)


![1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene](/img/structure/B11941724.png)

